4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid
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Overview
Description
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
The synthesis of 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid typically involves the protection of the amine group with the Boc group. Common methods include:
Simple rapid stirring: of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature.
Heating a mixture: of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
Addition of the amine: to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature.
Heating a mixture: of the amine to be protected and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes.
Chemical Reactions Analysis
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid undergoes several types of reactions:
Oxidation and Reduction: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using AlCl3.
Methanolysis: Sequential treatment with trimethylsilyl iodide then methanol can also be used for Boc deprotection.
Scientific Research Applications
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid is used in various scientific research applications:
Chemistry: It is used as a protecting group for amines in organic synthesis.
Biology: The compound is used in the synthesis of peptides and other biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid involves the protection of the amine group by the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .
Comparison with Similar Compounds
4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid can be compared with other Boc-protected compounds:
Boc-Dap-OH: (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid.
4-((tert-Butoxycarbonyl)amino)phenylboronic Acid: Contains varying amounts of anhydride.
3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: tert-Butyl 3-aminobenzylcarbamate.
These compounds share the Boc protecting group but differ in their core structures and specific applications.
Properties
Molecular Formula |
C17H24N2O4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-11-19(12-10-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) |
InChI Key |
HOACXQRBBWSDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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